molecular formula C8H18N2O3 B565274 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide CAS No. 1216996-50-7

1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide

Cat. No.: B565274
CAS No.: 1216996-50-7
M. Wt: 190.243
InChI Key: BWQGZJDDHVVTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide” is an organic compound with the empirical formula C8H18N2O2 . It is also known by the synonym "2-[2-(1-Piperazinyl)ethoxy]ethanol" . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of “this compound” involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride . This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . After the reaction is completed, the mixture is filtered to recover piperazine dihydrochloride, and the filtrate is evaporated to remove the solvent . This results in a high-purity “this compound” crude product .


Molecular Structure Analysis

The molecular weight of “this compound” is 174.24 . The InChI string is "1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2" .


Chemical Reactions Analysis

“this compound” reacts with isocyanates to form crosslinks . This results in improved mechanical properties and stability of polyurethane products .


Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a refractive index of 1.497 , a boiling point of 112-114°C/0.25 mmHg , and a density of 1.061 g/mL at 25°C .

Safety and Hazards

“1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQGZJDDHVVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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